molecular formula C₁₈H₁₉NO₃S B054848 benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate CAS No. 163462-16-6

benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate

Cat. No.: B054848
CAS No.: 163462-16-6
M. Wt: 329.4 g/mol
InChI Key: PTFJNZDQRVPSQX-SJORKVTESA-N
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Description

Benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate is a complex organic compound that features a unique combination of functional groups, including an epoxide, a thioether, and a carbamate. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Epoxidation: The synthesis begins with the epoxidation of an alkene to form the oxirane ring. This can be achieved using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

    Thioether Formation: The next step involves the introduction of the phenylthio group. This can be done through a nucleophilic substitution reaction where a thiol reacts with an appropriate electrophile.

    Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-CPBA.

    Reduction: The epoxide ring can be reduced to a diol using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to ring-opening and formation of different products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LAH)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Diols

    Substitution: Various ring-opened products depending on the nucleophile used

Scientific Research Applications

Benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate involves its reactive functional groups. The epoxide ring can interact with nucleophiles, leading to ring-opening and formation of covalent bonds with target molecules. The thioether group can undergo oxidation, affecting the compound’s reactivity and interactions. The carbamate group can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (®-1-((S)-oxiran-2-yl)-2-(methylthio)ethyl)carbamate: Similar structure but with a methylthio group instead of a phenylthio group.

    Benzyl (®-1-((S)-oxiran-2-yl)-2-(ethylthio)ethyl)carbamate: Similar structure but with an ethylthio group instead of a phenylthio group.

Uniqueness

Benzyl (®-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate is unique due to the presence of the phenylthio group, which can influence its reactivity and interactions compared to similar compounds with different thioether groups. This uniqueness can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

benzyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylsulfanylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-18(22-11-14-7-3-1-4-8-14)19-16(17-12-21-17)13-23-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFJNZDQRVPSQX-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159797
Record name Phenylmethyl N-[(1R)-1-(2S)-2-oxiranyl-2-(phenylthio)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163462-16-6
Record name Phenylmethyl N-[(1R)-1-(2S)-2-oxiranyl-2-(phenylthio)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163462-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1R)-1-(2S)-2-oxiranyl-2-(phenylthio)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [(1R)-1-(2S)-oxiranyl-2-(phenylthio)ethyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate
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benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate
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benzyl ((R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethyl)carbamate

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